molecular formula C7H3ClF2O2 B1362223 3-Chloro-2,6-difluorobenzoic acid CAS No. 225104-76-7

3-Chloro-2,6-difluorobenzoic acid

Cat. No. B1362223
Key on ui cas rn: 225104-76-7
M. Wt: 192.55 g/mol
InChI Key: APQTVWJSXBBNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07846959B2

Procedure details

To a solution of 3-chloro-2,6-difluorobenzoic acid (500 mg, 2.6 mmol) in DMF (7.5 mL) was added triethylamine (362 μL, 2.6 mmol) and diphenylphosphoryl azide (560 μL, 2.6 mmol). After the mixture was stirred at rt for 1.25 h, 2-methyl-2-propanol (2.5 mL) was added, and the mixture was heated to 90° C. for 2 h. Upon cooling to rt, the solvents were removed in vacuo. The residue was partitioned between water and ethyl acetate. The aqueous was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (80% hexanes:20% ethyl acetate) yielding 1,1-dimethylethyl (3-chloro-2,6-difluorophenyl)carbamate as a white waxy solid (contaminated with approximately 20% of the aniline). 1H NMR (400 MHz, CDCl3): 7.24 (m, 1H), 6.91 (m, 1H), 5.99 (br s, 1H), 1.51 (s, 9H); GCMS for C11H12ClF2NO2: 263 (M+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
362 μL
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:12])=[C:4]([C:8]([F:11])=[CH:9][CH:10]=1)C(O)=O.C([N:15]([CH2:18]C)CC)C.C1(P([N:34]=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[CH3:37][C:38]([OH:41])([CH3:40])[CH3:39]>CN(C=O)C>[Cl:1][C:2]1[C:3]([F:12])=[C:4]([NH:15][C:18](=[O:27])[O:41][C:38]([CH3:40])([CH3:39])[CH3:37])[C:8]([F:11])=[CH:9][CH:10]=1.[Cl:1][C:2]1[C:3]([F:12])=[C:4]([C:8]([F:11])=[CH:9][CH:10]=1)[NH2:34]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C(=CC1)F)F
Name
Quantity
362 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
560 μL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at rt for 1.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 90° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (80% hexanes:20% ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
ClC=1C(=C(C(=CC1)F)NC(OC(C)(C)C)=O)F
Name
Type
product
Smiles
ClC=1C(=C(N)C(=CC1)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.